molecular formula C17H30O2 B186979 Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid CAS No. 89111-63-7

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Cat. No. B186979
CAS RN: 89111-63-7
M. Wt: 266.4 g/mol
InChI Key: XYKCCZSKCZRZST-UHFFFAOYSA-N
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Description

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a chemical compound with the CAS Number: 89111-63-7. It has a molecular weight of 266.42 . The IUPAC name for this compound is (1r,1’s,4R,4’R)-4’-butyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)/t13-,14-,15-,16- . This code provides a detailed description of the molecule’s structure.

More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Applications in Radiolabeling and Metabolism Studies

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid has been utilized in the field of radiolabeling and metabolism studies. For instance, the synthesis of tritium-labeled trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid is highlighted for its application in preparing testosterone 17β-trans-4-n-butyl-2,3-3H-cyclohexane carboxylate and [4-14C]-testosterone. These compounds have been earmarked for further use in metabolism studies (Acosta et al., 1990).

Contributions to the Understanding of Molecular Conformation

Research has also delved into the molecular conformations of related cyclohexanecarboxylic acids. For example, the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were extensively studied to understand their most stable conformations in aqueous solutions, which are crucial for their antifibrinolytic effect (Yanaka et al., 1981).

Role in the Synthesis of Liquid Crystals

The compound and its derivatives play a significant role in the synthesis of liquid crystals. Studies have explored the mesomorphism and dielectric properties of certain carboxylates derived from this compound, showing how modifications in the molecular structure can influence the thermal stability and dielectric constants of nematic mesophases (Karamysheva et al., 1976).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCCZSKCZRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364825
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

CAS RN

89111-63-7
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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